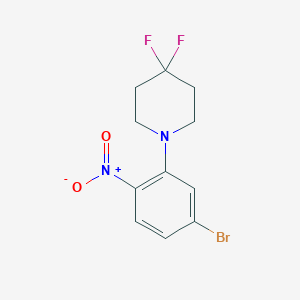

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Description

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a halogenated nitroaromatic compound featuring a bromine atom at the 4-position, a nitro group at the 1-position, and a 4,4-difluoropiperidinyl substituent at the 2-position of the benzene ring. This structure combines electron-withdrawing groups (nitro and bromine) with a fluorinated piperidine moiety, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEQXXGABKFYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and 4,4-difluoropiperidine.

Nucleophilic Substitution: The 4-bromo-2-nitroaniline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a suitable base such as potassium carbonate.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group forms amino derivatives.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

Pathways Involved: It may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : Bromine at the 4-position (target) vs. 2-position (2-bromo-4-fluoro-1-nitrobenzene) alters steric and electronic profiles. Bromine’s strong electron-withdrawing effect enhances electrophilic substitution resistance compared to fluorine .

- Fluorinated Piperidine vs.

Physical and Chemical Properties

Notes:

- The difluoropiperidine group increases molecular weight and lipophilicity, reducing water solubility compared to simpler nitrobenzenes. This may enhance environmental persistence .

- Skin permeability for nitrobenzene is 1.5–7.8% in vivo, but occlusion (e.g., in vitro experiments) increases absorption . The target compound’s lipophilicity could further enhance dermal uptake.

Toxicity and Environmental Impact

- Nitrobenzene Toxicity: Nitrobenzene is acutely toxic (LD₅₀: 250–750 mg/kg in rats) and a methemoglobin inducer . Its metabolites (e.g., nitrosobenzene) are carcinogenic.

- Target Compound : The bromine and difluoropiperidine groups may alter metabolic pathways. Bromine could increase hepatic toxicity, while fluorine substitutions often reduce metabolic degradation, prolonging half-life .

- Bioremediation : Nitrobenzene degradation is achievable via alkaline ascorbic acid (80% in slurry), but complex derivatives like the target compound may resist microbial action due to steric hindrance from the piperidinyl group .

Biological Activity

4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, with the CAS number 1774894-40-4, is an organic compound notable for its unique structure that includes a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 321.12 g/mol. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.12 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The presence of the piperidine ring and fluorine atoms enhances the compound's binding affinity and specificity for its targets.

Research Findings

Recent studies have explored the impact of fluorination on the biological activity of compounds similar to this compound. For instance, fluorinated derivatives have shown increased potency in inhibiting histone deacetylases (HDACs), which are crucial in cancer biology. A study indicated that fluorinated compounds exhibited improved cytotoxicity against various human cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

- Inhibition of HDACs : A study demonstrated that fluorinated compounds had IC50 values in the low micromolar range against several human cell lines, indicating significant inhibitory effects on HDACs .

- Selective Cytotoxicity : Another investigation highlighted the selective cytotoxicity of certain nitroaromatic compounds towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .

- Neuropharmacology : The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | Similar halogenated structure | Potential HDAC inhibition |

| 6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | Slightly altered position of bromine | Varies in potency |

| 5-Bromo-2-(4-fluoropyridinyl)nitrobenzene | Contains a pyridine ring instead | Different interaction profile |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, considering its bromine and nitro substituents?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitro group introduction : Nitration of a bromobenzene precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity.

Piperidine coupling : Nucleophilic aromatic substitution (SNAr) at the ortho position to the nitro group, using 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.

Key Considerations : Steric hindrance from the difluoropiperidine group may require elevated temperatures or prolonged reaction times. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC experiments. The nitro group deshields adjacent protons (δ ~8.0–8.5 ppm), while the difluoropiperidine protons appear as complex multiplets (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions. Heavy atoms (Br, F) enhance scattering contrast .

- HRMS : Confirm molecular weight (e.g., ESI+ mode with sodium adducts).

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Thermal Stability : Avoid temperatures >100°C due to the nitro group’s explosivity risk. Store in a desiccator at 2–8°C.

- Light Sensitivity : Protect from UV exposure to prevent decomposition (use amber vials).

- Moisture Sensitivity : The difluoropiperidine moiety may hydrolyze slowly; store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects. The nitro group’s electron-withdrawing nature activates the benzene ring for SNAr at specific positions.

- Fukui Function Analysis : Identify electrophilic/nucleophilic sites. The bromine atom may act as a leaving group in further substitutions .

Q. What strategies resolve contradictory data in reaction yields when introducing different substituents to the benzene ring?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., NaH vs. K₂CO₃) to identify optimal conditions.

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For example, competing pathways (e.g., elimination vs. substitution) may explain yield discrepancies .

Q. What are the challenges in achieving regioselective functionalization of the benzene ring in this compound?

Methodological Answer:

- Directing Effects : The nitro group is a meta-director, while bromine is ortho/para-directing. Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites.

- Transition Metal Catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may require careful ligand selection (e.g., SPhos) to mitigate steric hindrance from the difluoropiperidine group .

Q. How does the difluoropiperidine moiety influence the compound’s electronic properties and intermolecular interactions?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine atoms increase the piperidine’s electronegativity, polarizing adjacent C–H bonds and enhancing hydrogen-bond acceptor capacity.

- X-ray Analysis : Crystal packing often shows C–H···O/F interactions, stabilizing the lattice. Compare with non-fluorinated analogs to quantify these effects .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or other biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The nitro group may engage in π-π stacking with aromatic residues.

- In Vitro Assays : Test cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™) at varying concentrations (1–100 µM). Cross-reference with structurally similar inhibitors .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

Q. What safety protocols are critical when working with this compound under high-temperature or catalytic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.